molecular formula C10H8N2O2S B1323190 2-Nitro-5-(thiophen-2-yl)aniline CAS No. 849235-53-6

2-Nitro-5-(thiophen-2-yl)aniline

Cat. No.: B1323190
CAS No.: 849235-53-6
M. Wt: 220.25 g/mol
InChI Key: AVLRTOLFIYWLBH-UHFFFAOYSA-N
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Description

2-Nitro-5-(thiophen-2-yl)aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, which is further substituted with a thiophene ring

Biochemical Analysis

Biochemical Properties

2-Nitro-5-(thiophen-2-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The nitro group in its structure can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components. This compound has been shown to interact with enzymes involved in redox reactions, such as nitroreductases, which catalyze the reduction of the nitro group to an amino group. Additionally, this compound can form complexes with metal ions, influencing the activity of metalloenzymes and other metal-dependent proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the reduction of the nitro group can generate reactive oxygen species (ROS), which can activate signaling pathways involved in stress responses and apoptosis. Furthermore, this compound has been shown to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to changes in gene expression. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the interaction with nitroreductases can lead to the reduction of the nitro group, generating reactive intermediates that can modify other cellular components .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and heat. The degradation products can also have biological activity, which may contribute to the observed effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, including alterations in cell proliferation and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level triggers a significant change in the biological response. Toxicity studies have highlighted the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its reduction and conjugation. The compound can be reduced by nitroreductases to form amino derivatives, which can then undergo further metabolic transformations. These transformations may involve conjugation with glutathione or other cellular thiols, leading to the formation of conjugates that are more easily excreted from the cell. The interactions with enzymes and cofactors in these pathways can influence the metabolic flux and levels of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interactions with plasma proteins and other extracellular components .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting signals and post-translational modifications that direct this compound to specific compartments are crucial for its biological effects. For example, the localization to the nucleus can facilitate its interaction with DNA, while localization to the mitochondria can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(thiophen-2-yl)aniline typically involves the nitration of 5-(thiophen-2-yl)aniline. One common method is as follows:

    Nitration Reaction: 5-(thiophen-2-yl)aniline is treated with a nitrating mixture, usually composed of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3). The reaction is carried out at a controlled temperature to avoid over-nitration.

    Isolation and Purification: The reaction mixture is then poured into ice-cold water to precipitate the product. The crude product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and continuous flow reactors may be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(thiophen-2-yl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The aniline group can participate in electrophilic substitution reactions, such as acylation or sulfonation.

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: 2-Amino-5-(thiophen-2-yl)aniline.

    Substitution: N-acyl or N-sulfonyl derivatives of this compound.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

2-Nitro-5-(thiophen-2-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Lacks the thiophene ring, making it less versatile in electronic applications.

    5-Nitro-2-thiophenecarboxaldehyde: Contains a formyl group instead of an aniline group, altering its reactivity and applications.

    2-Amino-5-(thiophen-2-yl)aniline: The reduced form of 2-Nitro-5-(thiophen-2-yl)aniline, with different chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct electronic and chemical properties. This combination makes it valuable in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-nitro-5-thiophen-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-8-6-7(10-2-1-5-15-10)3-4-9(8)12(13)14/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLRTOLFIYWLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635352
Record name 2-Nitro-5-(thiophen-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849235-53-6
Record name 2-Nitro-5-(thiophen-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-nitroaniline (10.3 g, 47.3 mmol, 1 eq.), thiophen-2-ylboronic acid (9.08 g, 70.9 mmol, 1.5 eq.) and tetrakis(triphenylphosphine)palladium(0) (5.46 g, 4.73 mmol, 0.1 eq.) in THF (150 mL) was added a solution of sodium carbonate (7.27 g, 68.6 mmol, 1.45 eq.) in water (15 mL). The resulting mixture was warmed to 90° C. for 18 h. The reaction was then diluted with EtOAc and water and filtered through Celite. The organic layer was separated and dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 2% EtOAc/hexanes) to afford 2-nitro-5-(thiophen-2-yl)aniline (12.0 g, 79% yield).
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10.3 g
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reactant
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9.08 g
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7.27 g
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150 mL
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15 mL
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5.46 g
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catalyst
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